

Calceolarioside A basic structure and properties

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Compound Focus: Calceolarioside A

CAS No.: 84744-28-5

Cat. No.: S628871

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Basic Structure and Chemical Properties

Calceolarioside A is classified as a phenylpropanoid glycoside. Its systematic name is 2-(3,4-Dihydroxyphenyl)ethyl 4-O-[(2E)-3-(3,4-dihydroxyphenyl)-2-propenoyl]-β-D-glucopyranoside [1] [2].

- **CAS Number:** 84744-28-5 [3] [2]
- **Molecular Formula:** C₂₃H₂₆O₁₁ [1] [3]
- **Average Mass:** 478.45 g/mol [1] [3] [2]
- **Monoisotopic Mass:** 478.147512 Da [1]
- **Stereocenters:** The molecule has 5 defined stereocenters and double-bond stereo (E-configuration) [1].

Documented Biological Activities and Experimental Data

Research has revealed multiple biological activities for **Calceolarioside A**. The following table summarizes key quantitative data from various studies.

Biological Activity	Experimental Model/Assay	Key Quantitative Results (Dose/IC ₅₀)	Significance/Outcome
Anti-inflammatory & Antinociceptive	Formalin test (inflammatory pain)	100 µg/paw	Reduced licking time by 35% (early phase) and 75% (late phase) [4] [5]
Anti-inflammatory & Antinociceptive	Carrageenan-induced thermal hyperalgesia	50 & 100 µg/paw	Significantly reversed thermal hyperalgesia [4] [5]
Anti-inflammatory	Zymosan-induced paw edema	50 & 100 µg/paw	Significant reduction in edema from 1-4 hours [4] [5]
Anti-inflammatory	LPS-stimulated THP-1 human macrophages	Concentration-dependent	Reduced release of IL-6, TNFα, and IL-1β [4] [5]
Anticancer	Ovarian cancer cell lines (ES-2, UACC-1598, etc.)	IC ₅₀ range: 9.31 - 24.42 µM	Inhibited proliferation of multiple cell lines [6]
Enzyme Inhibition	HMG-CoA Reductase	IC ₅₀ = 73.48 µM	Potential cholesterol-lowering effect [6]
Enzyme Inhibition	Tyrosinase	IC ₅₀ = 19.83 µM	Potential skin-lightening or anti-browning effect [6]

Detailed Experimental Protocols from Key Studies

For researchers looking to replicate or build upon these findings, here are the methodologies from pivotal studies.

Protocol 1: Anti-inflammatory and Antinociceptive Effects [4] [5]

- **Formalin Test:** Subcutaneous administration of **Calceolarioside A** (10, 50, 100 µg/paw) in mice 30 minutes before formalin injection. Nociceptive response (licking time) was measured in the early (0-5 min) and late (15-30 min) phases.
- **Carrageenan-induced Hyperalgesia:** **Calceolarioside A** (10, 50, 100 µg/paw) was administered subcutaneously 2.5 hours after carrageenan injection. The paw withdrawal latency to a thermal stimulus was measured.
- **Zymosan-induced Edema:** **Calceolarioside A** (10, 50, 100 µg/paw) was administered 30 minutes before zymosan. Paw volume was measured plethysmographically from 1 to 24 hours post-zymosan.
- **Cytokine Release in Macrophages:** THP-1 human macrophages were stimulated with LPS in the presence of increasing concentrations of **Calceolarioside A**. The release of IL-6, TNF α , and IL-1 β was measured in the cell medium using ELISA.

Protocol 2: Enzyme Inhibition Assays [6]

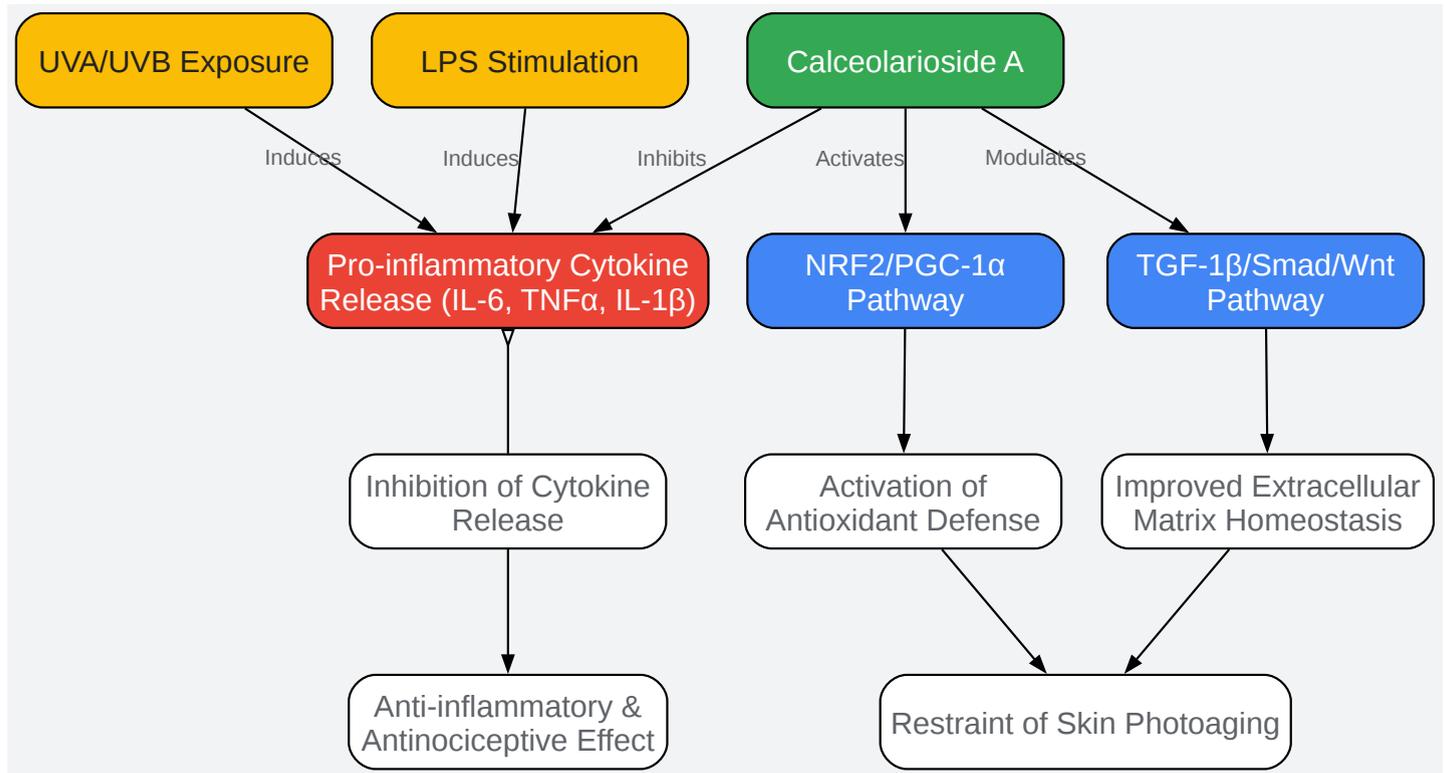
- **HMG-CoA Reductase Inhibition:** Activity was measured spectrophotometrically. The reaction mixture contained NADPH (400 µM) and HMG-CoA (400 µM) in potassium phosphate buffer (100 mM; pH 7.4). The reaction was started by adding HMG-CoA reductase enzyme, incubated for 10 min at 37°C with/without the compound. Absorbance was measured at 340 nm. Pravastatin was used as a positive control.
- **Tyrosinase Inhibitory Activity:** Mushroom tyrosinase (48 U/mL) was incubated with the compound in phosphate buffer (20 mM, pH 6.8) for 10 min at 25°C. After adding L-Tyr or L-DOPA (0.5 mM), the mixture was incubated for another 20 min. The absorbance of dopachrome was measured at 492 nm. Kojic acid was used as a positive control.

Computational Insights and Molecular Interactions

Computational studies provide a deeper understanding of how **Calceolarioside A** interacts with its targets at the atomic level [6].

- **Molecular Docking and Dynamics:** Studies were performed against HMG-CoA reductase (PDB: 1HWK) and tyrosinase (PDB: 4P6S). The compound formed robust, stable interactions with the active sites of these enzymes.
- **Binding Free Energy:** The MM/GBSA method was used to calculate the binding free energy (ΔG_{bind}), confirming a favorable binding affinity.
- **Anticancer Target Interactions:** Docking studies were also conducted against proteins overexpressed in ovarian cancer cells, such as the folate receptor, CD44, and EGFR, suggesting a multi-target potential for its anticancer activity.

The diagram below summarizes the signaling pathways and key molecular interactions involved in its anti-inflammatory and photoprotective activities based on current research.



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*Summary of **Calceolarioside A**'s mechanisms of action, based on in vitro and in vivo studies.* **Calceolarioside A** activates the NRF2 antioxidant pathway and modulates TGF-1β/Smad signaling to combat skin photoaging. It also directly inhibits the release of key pro-inflammatory cytokines, underpinning its anti-inflammatory effects [7] [4] [5].

Research Considerations and Future Directions

Calceolarioside A is classified as a phenylethanoid glycoside and is available commercially for research purposes, though it is relatively expensive [3] [2]. It's important to differentiate it from similar compounds like **Calceolarioside B**, which has shown distinct activities, such as inhibiting SARS-CoV-2 viral entry and

suppressing hepatocellular carcinoma progression by targeting MMP12 in the tumor microenvironment [8] [9].

Future research should focus on:

- **ADME/Tox Studies:** Comprehensive investigation of its absorption, distribution, metabolism, excretion, and toxicity profile.
- **In Vivo Efficacy:** Further validation of its therapeutic potential in higher-order animal models.
- **Structure-Activity Relationship (SAR):** Exploration to identify the key molecular features responsible for its bioactivity.

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